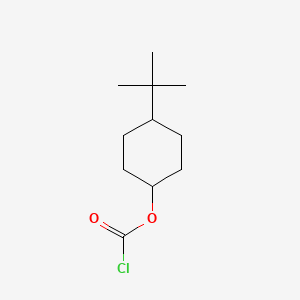

4-tert-Butylcyclohexyl chloroformate

Descripción general

Descripción

4-tert-Butylcyclohexyl chloroformate is a chemical compound with the molecular formula C11H19ClO2. It is a colorless to yellow liquid with a pungent odor . This compound is used as an intermediate in organic synthesis and has various applications in different fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-tert-Butylcyclohexyl chloroformate can be synthesized through the reaction of 4-tert-butylcyclohexanol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process includes the continuous addition of phosgene to a solution of 4-tert-butylcyclohexanol in an inert solvent, followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Butylcyclohexyl chloroformate undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to yield hydrochloric acid and 4-tert-butylcyclohexanol.

Alcoholysis: Reacts with alcohols to form carbonates.

Aminolysis: Reacts with amines to produce carbamates.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base.

Aminolysis: Amines like methylamine or ethylamine, usually at room temperature.

Major Products Formed

Hydrolysis: 4-tert-butylcyclohexanol and hydrochloric acid.

Alcoholysis: Corresponding carbonates.

Aminolysis: Corresponding carbamates.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

4-TBCHCF is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable esters makes it valuable in drug formulation processes. The compound is particularly noted for its role in synthesizing active pharmaceutical ingredients (APIs) that require specific chemical modifications.

Agrochemical Applications

In the agrochemical sector, 4-TBCHCF serves as a precursor for the synthesis of pesticides and herbicides. The compound's reactivity allows it to participate in reactions that modify existing agrochemical structures, enhancing their efficacy and stability.

Polymer Chemistry

4-TBCHCF is employed in the production of peroxy dicarbonates, which are used as initiators in polymerization processes. This application is crucial for manufacturing plastics and other synthetic materials, where controlled polymer growth is essential for achieving desired material properties .

Case Study 1: Pharmaceutical Synthesis

A notable application of 4-TBCHCF was demonstrated in the synthesis of a novel anti-inflammatory drug. Researchers utilized 4-TBCHCF to create a key intermediate that significantly improved the drug's bioavailability compared to previous formulations. Analytical methods confirmed that the final product exhibited enhanced therapeutic effects due to better solubility and stability.

Case Study 2: Agrochemical Development

In another study, 4-TBCHCF was used to synthesize a new class of herbicides that target specific weed species while minimizing crop damage. Field trials indicated a marked increase in efficacy compared to conventional herbicides, highlighting the importance of chemical intermediates like 4-TBCHCF in developing environmentally friendly agricultural solutions.

While 4-TBCHCF has significant industrial applications, it poses certain health risks. It can cause severe skin burns and eye damage upon contact . Proper handling procedures and safety measures must be implemented during its use to mitigate these risks.

Mecanismo De Acción

The mechanism of action of 4-tert-Butylcyclohexyl chloroformate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound acts as an electrophile, facilitating the formation of carbonates and carbamates through nucleophilic substitution reactions . The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of new chemical bonds.

Comparación Con Compuestos Similares

4-tert-Butylcyclohexyl chloroformate can be compared with other chloroformates such as:

Ethyl chloroformate: Similar reactivity but different physical properties and applications.

Methyl chloroformate: Also reacts with nucleophiles but has a lower molecular weight and different industrial uses.

Propyl chloroformate: Similar chemical behavior but used in different synthetic pathways.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in the synthesis of specialized compounds.

Actividad Biológica

4-tert-Butylcyclohexyl chloroformate (4-TBCHCF), with the CAS number 42125-46-2, is a chemical compound primarily utilized as a reagent in organic synthesis. It serves as a building block for various specialty chemicals in pharmaceutical, agrochemical, and personal care applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and potential applications in medicine and industry.

4-TBCHCF is characterized by the following properties:

- Molecular Formula : C₁₁H₁₉ClO₂

- Molecular Weight : 218.72 g/mol

- Physical State : Colorless to light yellow liquid

- Odor : Pungent, mustard-like

- Boiling Point : Approximately 90°C

- Melting Point : -17.5°C

These properties indicate that 4-TBCHCF is a volatile compound with potential reactivity towards nucleophiles such as alcohols and amines, leading to the formation of carbonates and other derivatives .

Mechanisms of Biological Activity

The biological activity of 4-TBCHCF can be attributed to its reactivity as a chloroformate. It hydrolyzes to form hydrochloric acid and 4-tert-butylcyclohexanol, which can influence biological systems through various pathways:

- Reactivity with Nucleophiles : The chloroformate group is known to react with alcohols and amines, forming carbamates and carbonates that may exhibit biological activity.

- Synthesis of Active Compounds : It acts as a precursor in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

1. Synthesis of Biologically Active Esters

Research has demonstrated that derivatives of 4-TBCHCF can be synthesized to enhance their biological properties. For instance, the synthesis of 4-tert-butylcyclohexyl acetate (BCA) from 4-TBCHCF has been reported to yield compounds with improved fragrance profiles, suggesting potential applications in perfumery .

2. Biocatalytic Processes

A study explored the use of alcohol dehydrogenases (ADHs) in the biocatalytic reduction of cyclohexanones related to 4-TBCHCF derivatives. The results indicated that specific ADHs could achieve high conversion rates, producing cis-isomers that may have enhanced biological activity .

3. Toxicological Studies

Toxicological assessments have indicated that chloroformates, including 4-TBCHCF, may pose health risks upon exposure. Acute exposure guidelines suggest monitoring for irritant effects on respiratory systems due to their volatile nature .

Applications in Pharmaceutical and Agrochemical Industries

The versatility of 4-TBCHCF extends to its application as a reagent in synthesizing various pharmaceutical compounds and agrochemicals. Its ability to form stable carbonates makes it valuable in developing drug formulations and agricultural products that require specific chemical properties for efficacy.

Summary Table of Biological Activity

| Property/Activity | Details |

|---|---|

| Chemical Structure | Colorless liquid with a pungent odor |

| Reactivity | Hydrolyzes to form hydrochloric acid |

| Biological Applications | Used in synthesis of pharmaceuticals and fragrances |

| Toxicity Concerns | Potential irritant; requires safety precautions |

Propiedades

IUPAC Name |

(4-tert-butylcyclohexyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFSGPPQRCUVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052093 | |

| Record name | 4-tert-Butylcyclohexyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42125-46-2 | |

| Record name | 4-(1,1-Dimethylethyl)cyclohexyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42125-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042125462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key finding of the research paper regarding 4-tert-Butylcyclohexyl chloroformate?

A1: The research focuses on investigating the catalytic activity of pyridine in the decarboxylation of this compound. The paper likely explores the reaction kinetics and mechanisms involved in this specific chemical transformation. [] The study might delve into the impact of the cis- and trans-isomers of this compound on the reaction pathway and product formation. [] Understanding the role of catalysts like pyridine in decarboxylation reactions can have implications for organic synthesis and potentially impact the development of new synthetic methodologies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.